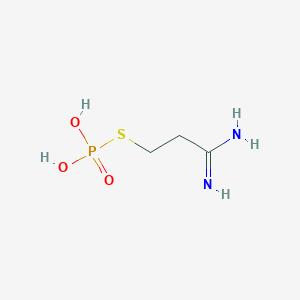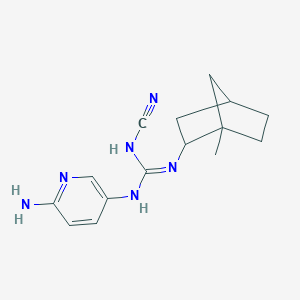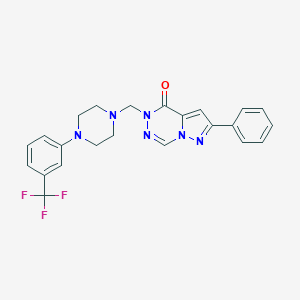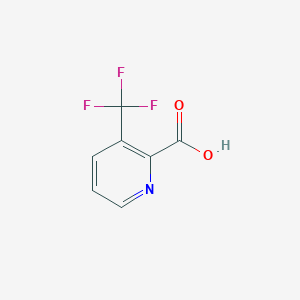
3-(Trifluoromethyl)pyridine-2-carboxylic Acid
Vue d'ensemble
Description
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that some trifluoromethylpyridine derivatives can bind to bovine serum albumin (bsa) and calf thymus dna (ct-dna) through intercalation . The binding processes are spontaneous and are thought to involve hydrogen bonding and van der Waals forces .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The effects of these compounds on biological activities and physical properties have earned them a unique place in the discovery chemist’s arsenal .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to influence their pharmacokinetic properties .
Result of Action
It’s known that some trifluoromethylpyridine derivatives can quench bsa statically with binding constants of 105106 l·mol-1 .
Action Environment
It’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridines, is an increasingly important research topic due to their wide range of applications .
Analyse Biochimique
Biochemical Properties
It is known that the presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Molecular Mechanism
It is speculated that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.
Industrial Production Methods: In industrial settings, the production of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid may involve large-scale vapor-phase reactions or other optimized synthetic routes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions can vary widely, including different trifluoromethylated pyridine derivatives and other functionalized compounds .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyridine-2-carboxylic Acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)pyridine-4-carboxylic Acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic Acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic Acid
Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl and carboxylic acid groups on the pyridine ring can significantly affect the compound’s properties and applications .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLBOPLZYJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530647 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87407-12-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 3-(trifluoromethyl)pyridine-2-carboxylic acid influence its biological activity?
A2: While the provided abstracts don't offer specific details on the structure-activity relationship of this compound itself, one study explores this aspect using Rhenium(I) complexes with picolinic acid and its fluorinated derivatives. [] Although this research focuses on anticancer activity, it highlights the impact of structural modifications on biological activity. Further investigations focusing on this compound derivatives and their antifungal properties are needed to establish a comprehensive structure-activity relationship.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



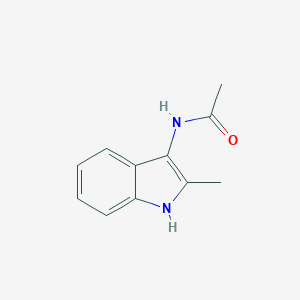


![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


